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Compound of Interest

Compound Name: 2-Phenylquinolin-4-ol

Cat. No.: B075522

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials
science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with the methodologies for their acquisition.

Physicochemical Properties

Property Value

Molecular Formula C15H11NO

Molecular Weight 221.25 g/mol [1]

IUPAC Name 2-phenyl-1H-quinolin-4-one[2]
CAS Number 1144-20-3[1][2][3]
Appearance White to yellow solid[4]

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a
detailed characterization of 2-Phenylquinolin-4-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
e Solvent: DMSO-ds

e Frequency: 400 MHz

Chemical Shift L . .
Multiplicity Integration Assignment Reference
(3, ppm)
11.72 S 1H N-H [4]
dd,J=8.1,1.1
8.10 1H H-5 [4]
Hz
dd,J=6.6,2.9
7.83 2H H-2', H-6' [4]
Hz
7.77 d,J=8.3Hz 1H H-8 [4]
7.70—7.64 m 1H H-7 [4]
7.63—-7.55 m 3H H-3', H-4', H-5' [4]
7.34 t,J=7.2Hz 1H H-6 [4]
6.34 s 1H H-3 [4]

13C NMR (Carbon-13 NMR) Data

e Solvent: DMSO-ds

e Frequency: 100 MHz
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Chemical Shift (6, ppm) Assignment Reference
176.92 C-4 [4]
149.98 C-2 [4]
140.50 C-8a [4]
134.21 c-1' [4]
131.80 C-7 [4]
130.44 C-4' [4]
128.99 c-3, C-5' [4]
127.41 c-2', C-6' [4]
124.86 C-5 [4]
124.71 C-4a [4]
123.24 C-6 [4]
118.71 C-8 [4]
107.32 c-3 [4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of 2-
Phenylquinolin-4-ol.

lon Calculated m/z Found m/z lonization Reference

[M+H]* 222.0914 222.0917 ESI [4]

The NIST Mass Spectrometry Data Center reports the top peak in the mass spectrum to be at
m/z 221.[2]

Infrared (IR) Spectroscopy
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Specific IR data for 2-Phenylquinolin-4-ol is not readily available in the provided search
results. However, based on its functional groups, the IR spectrum is expected to exhibit the
following characteristic absorption bands.

Wavenumber (cm~2) Vibration Type Functional Group

3400-3200 (broad) O-H Stretch Hydroxyl (enol tautomer)
3200-3000 N-H Stretch Amine (amide tautomer)
3100-3000 C-H Stretch Aromatic

~1660 C=0 Stretch Carbonyl (amide tautomer)
1600-1450 C=C Stretch Aromatic Ring

1260-1000 C-0O Stretch Enol tautomer

Experimental Methodologies

The data presented in this guide were obtained using standard spectroscopic techniques.
NMR Spectroscopy:

1H and 3C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer,
respectively.[4] The solvent used was deuterated dimethyl sulfoxide (DMSO-ds), with the
solvent peak used as an internal standard (6 = 2.50 ppm for *H NMR and & = 39.50 ppm for 13C
NMR).[4]

Mass Spectrometry:

High-resolution mass spectra (HRMS) were acquired using an FT-ICR mass spectrometer with
electrospray ionization (ESI).[4]

Synthesis (for context):

A common synthesis method involves charging a test tube with the appropriate aniline and 3-
ketoester derivatives, along with TEMPO and KHCOs in DMSO. The reaction mixture is then
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stirred at 120 °C under an oxygen atmosphere. After cooling, the product is extracted with ethyl
acetate, washed, dried, and purified by column chromatography.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound like 2-Phenylquinolin-4-ol.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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